(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

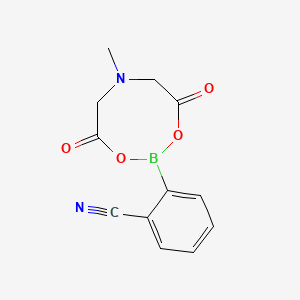

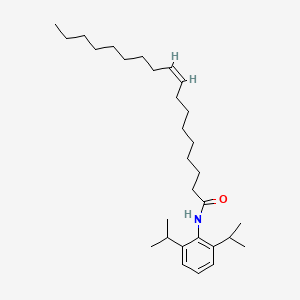

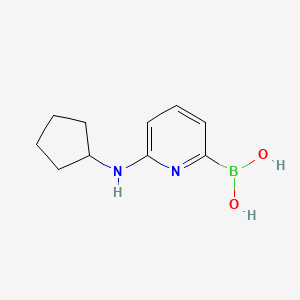

“(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol” is a chemical compound with the empirical formula C11H12N2O and a molecular weight of 188.23 . It is a solid in form . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Physical And Chemical Properties Analysis

“(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol” is a solid compound . Its empirical formula is C11H12N2O and it has a molecular weight of 188.23 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis :

- The synthesis of pyrazole derivatives and their structural characterization are a major area of focus. For instance, Ziqing Cao et al. (2010) synthesized and characterized a compound similar to (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, using techniques like NMR, MS, IR spectra, and X-ray diffraction (Ziqing Cao et al., 2010).

Antimicrobial Activity :

- Pyrazole derivatives have shown significant antimicrobial activity. A study by Satyender Kumar et al. (2012) synthesized a series of pyrazoline derivatives and screened them for antimicrobial activity, noting their effectiveness comparable to standard drugs (Satyender Kumar et al., 2012).

Biological Activities :

- The biological activities of pyrazole derivatives, including herbicidal and insecticidal activities, have been explored. Baolei Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives and evaluated their herbicidal and insecticidal activities (Baolei Wang et al., 2015).

Synthesis Techniques :

- Advanced synthesis techniques like ultrasonics have been employed to create pyrazole derivatives. Jorge Trilleras et al. (2013) synthesized a series of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under sonication conditions, highlighting the advantages of this method such as shorter reaction times and good yields (Jorge Trilleras et al., 2013).

Corrosion Inhibition :

- Pyrazole derivatives have also been investigated for their potential as corrosion inhibitors. M. Yadav et al. (2015) studied the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution, demonstrating their efficiency even at low concentrations (M. Yadav et al., 2015).

Fluorescent Compounds :

- The development of fluorescent compounds containing pyrazole moieties has been another area of research. Liang-Wen Zheng et al. (2011) designed and synthesized a series of compounds with pyrazolo[1,5-a]pyrazin-4(5H)-one moiety, investigating their optical properties through UV-vis absorption and fluorescence spectroscopy (Liang-Wen Zheng et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(2-methylpyrazol-3-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOIYABGDSYZPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707173 |

Source

|

| Record name | [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol | |

CAS RN |

179055-18-6 |

Source

|

| Record name | [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B597156.png)

![Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxo lan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]-](/img/structure/B597162.png)

![(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B597172.png)

![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)

![1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione;1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B597178.png)